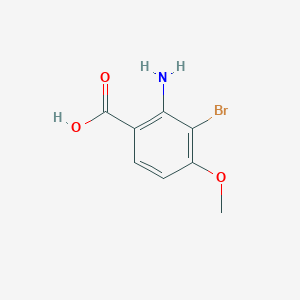2-amino-3-bromo-4-methoxyBenzoic acid
CAS No.: 1180497-47-5
Cat. No.: VC4071734
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1180497-47-5 |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 |
| IUPAC Name | 2-amino-3-bromo-4-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12) |
| Standard InChI Key | WGWNRNDPUFDPFK-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C(=O)O)N)Br |
| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)O)N)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure derives from a benzoic acid framework (C₆H₅COOH) with three substituents:
-
Amino group (-NH₂) at position 2 (ortho to the carboxylic acid).
-
Bromo atom (-Br) at position 3 (meta to the carboxylic acid).
-
Methoxy group (-OCH₃) at position 4 (para to the carboxylic acid).
The SMILES notation (COC1=C(C(=C(C=C1)C(=O)O)N)Br) confirms this arrangement, while the InChIKey (WGWNRNDPUFDPFK-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications.
Crystallographic and Spectroscopic Data
Although experimental crystallographic data are unavailable, predicted collision cross sections (CCS) for ionized forms offer insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 245.97605 | 142.8 |
| [M+Na]⁺ | 267.95799 | 144.9 |
| [M-H]⁻ | 243.96149 | 142.4 |
These values, derived from computational models , aid in mass spectrometry-based identification.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols exist in the provided literature, plausible routes can be inferred from analogous compounds:
-
Bromination: Electrophilic substitution of 4-methoxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromo group at position 3.
-
Nitration and Reduction: Introduction of the amino group via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd or Fe/HCl).
Reactivity Profile
Key reactive sites include:
-
Bromo group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).
-
Amino group: Participates in diazotization and azo coupling reactions.
-
Carboxylic acid: Forms esters, amides, or salts under standard conditions.
Comparative pKa values for related compounds suggest moderate acidity (e.g., 3-bromo-4-methoxybenzoic acid has pKa ≈ 4.08) , though the amino group’s electron-donating effects may raise the carboxylic acid’s pKa slightly.
Physicochemical Properties
Thermal Stability
-
Predicted melting point: Extrapolated from analogs to range between 180–220°C, influenced by hydrogen bonding between the amino and carboxylic acid groups.
-
Boiling point: Estimated at 326±27°C under reduced pressure.
Solubility and Partitioning
-
Aqueous solubility: Limited due to the hydrophobic bromo and methoxy groups, though the amino and carboxylic acid groups enhance polarity.
-
logP (octanol-water): Predicted to be ~1.8–2.2, indicating moderate lipophilicity.
Future Research Directions
-
Synthetic optimization: Develop regioselective methods to improve yield and purity.
-
Biological screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
-
Computational modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume